molecular formula C15H15NO2 B12585820 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one CAS No. 648416-65-3

3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one

Cat. No.: B12585820
CAS No.: 648416-65-3
M. Wt: 241.28 g/mol
InChI Key: FGVGZDFLQKNYGJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C15H15NO2 It is a complex molecule that features a hydroxy group, a methyl group, a phenyl group, and a pyridinyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one typically involves the reaction of pyridine-3-carbaldehyde with acetophenone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one.

    Reduction: Formation of 3-hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyridinyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A similar compound with a hydroxy and methyl group attached to a phenyl ring.

    3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one: A structural isomer with the pyridinyl group in a different position.

    3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-4-yl)propan-1-one: Another isomer with the pyridinyl group in the 4-position.

Uniqueness

3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its isomers and similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

648416-65-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-hydroxy-2-methyl-1-phenyl-3-pyridin-3-ylpropan-1-one

InChI

InChI=1S/C15H15NO2/c1-11(14(17)12-6-3-2-4-7-12)15(18)13-8-5-9-16-10-13/h2-11,15,18H,1H3

InChI Key

FGVGZDFLQKNYGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CN=CC=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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